2-(4-tert-Butylphenoxy)cyclohexan-1-ol

CAS No.: 130336-40-2

Cat. No.: VC3983616

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130336-40-2 |

|---|---|

| Molecular Formula | C16H24O2 |

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 |

| Standard InChI Key | FTIXUILRMBSXNS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

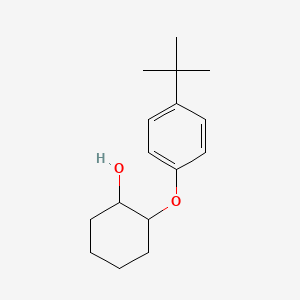

2-(4-tert-Butylphenoxy)cyclohexan-1-ol consists of a cyclohexanol backbone substituted at the 2-position by a phenoxy group bearing a tert-butyl moiety at the para position (Fig. 1). The stereochemistry of the hydroxyl group on the cyclohexane ring influences its biological activity, with the trans-(1R,2R) configuration being biologically active .

Physical and Chemical Properties

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol

| Property | Value | Source |

|---|---|---|

| Melting point | 93–95°C | |

| Boiling point | 365.7 ± 42.0°C (predicted) | |

| Density | 1.036 ± 0.06 g/cm³ | |

| Solubility | 24.84 mg/mL in DMSO, ethanol | |

| pKa | 14.60 ± 0.40 (predicted) | |

| LogP | 4.46 |

The compound is a light to dark amber crystalline solid at room temperature and is stable under refrigeration (4°C) . Its moderate lipophilicity (LogP = 4.46) suggests favorable membrane permeability, supporting its bioactivity .

Synthesis and Industrial Production

Two-Step Condensation-Alkylation Process

A widely adopted method involves:

-

Condensation: Phenol reacts with epoxycyclohexane in the presence of a strong base (e.g., NaOH, KOH) at 100–102°C for 4–5 hours to yield 2-phenoxycyclohexanol .

-

Friedel-Crafts Alkylation: The intermediate undergoes tert-butylation with tert-butyl chloride using Lewis acids (e.g., AlCl₃, FeCl₃) in dichloroethane at 15–25°C .

Key Advantages:

-

Steric hindrance from the cyclohexanol group minimizes ortho/para isomer formation, achieving ≥99% purity .

Catalytic Hydrogenation

An alternative route hydrogenates 4-tert-butylphenol or 4-tert-butylcyclohexanone using Rh/Al₂O₃ catalysts with BF₃ complexes, yielding an 87.7% cis-isomer product .

Table 2: Comparison of Synthesis Methods

| Method | Catalyst | Yield | Purity | Isomer Ratio (cis:trans) |

|---|---|---|---|---|

| Condensation-Alkylation | AlCl₃/FeCl₃ | 98.5% | ≥99% | N/A (single isomer) |

| Hydrogenation | Rh/Al₂O₃ + BF₃ | 95% | 87.7% | 87.7:12.3 |

Biological Activity and Pharmacological Mechanisms

Y4 Receptor Modulation

2-(4-tert-Butylphenoxy)cyclohexan-1-ol acts as a positive allosteric modulator of the Y4 receptor (Y4R), enhancing receptor response to pancreatic polypeptide (PP) . Key findings include:

-

Selectivity: No activity observed at Y1, Y2, or Y5 receptors at 30 μM .

-

Mechanism: Augments G-protein signaling and β-arrestin recruitment, potentiating PP-mediated effects on satiety and gastrointestinal motility .

Gene Expression and Metabolic Regulation

The compound modulates genes involved in metabolic pathways, notably those regulating lipid metabolism and insulin sensitivity. Studies suggest potential applications in obesity and type 2 diabetes, though in vivo data remain limited.

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (Mobile phase: acetonitrile/water + 0.1% H₃PO₄) resolves 2-(4-tert-Butylphenoxy)cyclohexan-1-ol from impurities . Key parameters:

Spectroscopic Characterization

Applications and Future Directions

Agrochemical Use

As a propargite metabolite, it is monitored in environmental samples to assess acaricide degradation .

Chiral Synthesis

The trans-(1R,2R) enantiomer is synthesized via kinetic resolution using (S)-BINAP catalysts, achieving >99% enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume